3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine
Description
The compound 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine features a bicyclic thienopyridine core fused with an azetidine ring, substituted by a 2-(trifluoromethyl)benzenesulfonyl group. This structure combines a rigid heterocyclic scaffold with a sulfonamide moiety, which is often associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
5-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S2/c18-17(19,20)14-3-1-2-4-16(14)26(23,24)22-10-13(11-22)21-7-5-15-12(9-21)6-8-25-15/h1-4,6,8,13H,5,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGHLMGAOLTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-c]pyridine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. The azetidine ring is then introduced through nucleophilic substitution reactions, often using azetidine derivatives and sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the azetidine and thieno[3,2-c]pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Effects : The target compound’s 2-(trifluoromethyl)benzenesulfonyl group likely enhances stability and binding compared to the benzoic acid sulfonyl group in , as trifluoromethyl groups are strong electron-withdrawing substituents .
- Antiplatelet Activity: Compound C1 () shares a thienopyridine core but lacks the sulfonyl-azetidine moiety. Its superior activity to ticlopidine suggests that the thienopyridine scaffold itself is critical for ADP receptor antagonism, which may extend to the target compound .
Sulfonamide-Containing Analogues
- Triazolopyridine Derivatives () : The compound in incorporates a trifluoromethylphenyl group but uses a triazolopyridine core. While structurally distinct, the shared use of sulfonylation and trifluoromethyl groups highlights a common strategy to optimize drug-like properties, such as solubility and target engagement .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Data Comparison
Biological Activity
The compound 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a thieno[3,2-c]pyridine moiety and a trifluoromethyl-benzenesulfonyl group. Its molecular formula is with a molecular weight of approximately 298.31 g/mol. The presence of the trifluoromethyl group is significant due to its influence on the lipophilicity and biological activity of organic compounds.
Anticancer Activity
Research indicates that compounds containing thieno[3,2-c]pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar thieno-pyridine derivatives can inhibit key signaling pathways involved in tumor growth and metastasis, particularly through the inhibition of ALK5 (activin receptor-like kinase 5) activity. The inhibition of ALK5 has been linked to reduced TGF-β signaling, which is crucial for cancer progression .
The proposed mechanism involves the modulation of TGF-β signaling pathways. Inhibitors targeting ALK5 can disrupt the downstream Smad signaling cascade that promotes cell proliferation and migration in various cancer cell lines. For example, compounds derived from thieno[3,2-c]pyridine have demonstrated significant inhibitory effects on TGF-β-induced Smad signaling in cultured cells such as HepG2 and HUVEC .
Study 1: Inhibition of ALK5
A study published in PubMed highlighted the synthesis and evaluation of thieno-pyridine derivatives as ALK5 inhibitors. Among the tested compounds, those similar to our target compound showed IC50 values in the low micromolar range (e.g., ), indicating potent inhibitory activity against ALK5 .
Study 2: Pharmacokinetics and Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for similar compounds suggest favorable pharmacokinetic profiles. These findings are essential for assessing the drug-likeness of new candidates derived from thieno-pyridine structures .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
